[1-(3-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol
Overview
Description
The compound “[1-(3-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol” is a complex organic molecule that contains a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. The triazole ring is attached to a methanol group and a phenyl group, which is further substituted with a chlorine atom and a methyl group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the triazole ring, the phenyl ring, and the methanol group would all contribute to its overall structure .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the triazole ring, the chlorine atom, and the methanol group. The triazole ring is known to participate in a variety of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar methanol group could make it more soluble in polar solvents .Scientific Research Applications
Triazole Derivatives in Medicinal Chemistry
Triazole derivatives, including compounds structurally related to "[1-(3-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol," are noted for their wide range of biological activities. These compounds have been explored for their potential uses in developing new drugs due to their capacity to exhibit various structural variations and maintain stability under different conditions. Their applications span from anti-inflammatory and antimicrobial activities to potential antitumoral and antiviral properties. The diversity in their structural adaptation allows for significant experimentation and application in developing therapeutic agents (Ferreira et al., 2013).
Methanol in Industrial Processes
Methanol serves as a foundational substance in various industrial processes, particularly in the production of other chemicals. Research into methanol's role in creating fuel additives like methyl tert-butyl ether (MTBE) and its use in synthesizing other compounds demonstrates the chemical's versatility and importance. Methanol's conversion into hydrogen via reforming processes has been a subject of extensive study, indicating its potential in fuel cell technology and as a sustainable energy carrier. The advancement in catalyst development and reactor technology to optimize methanol reforming processes highlights the ongoing efforts to enhance efficiency and sustainability in using methanol as a chemical feedstock (Yong et al., 2013).
Mechanism of Action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Biochemical Pathways
Related compounds have been found to inhibit the enzyme urease , which is involved in several biochemical pathways, including the urea cycle. This suggests that [1-(3-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol may also affect similar pathways.
Result of Action
Related compounds have shown inhibitory activity against various enzymes , suggesting that this compound may also have similar effects.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[1-(3-chloro-2-methylphenyl)triazol-4-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O/c1-7-9(11)3-2-4-10(7)14-5-8(6-15)12-13-14/h2-5,15H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGMDWYDJDODNJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2C=C(N=N2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.